molecular formula C16H20N2O3 B043335 ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate CAS No. 110504-55-7

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

Cat. No. B043335
M. Wt: 288.34 g/mol
InChI Key: LEONLGJLYNAMEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate and related compounds often involves multi-step chemical reactions. For example, a related compound, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate, was prepared via the reaction of 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux conditions, highlighting a common approach to synthesizing indole-derived compounds through condensation reactions (Farghaly & Gomha, 2012).

Molecular Structure Analysis

Molecular structure analysis, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography, plays a crucial role in confirming the structure of synthesized compounds. For instance, the structural assignment of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate was based on elemental analysis, IR, 1H-NMR, mass spectral, and X-ray data, providing comprehensive insights into the molecular structure of indole derivatives (Farghaly & Gomha, 2012).

Chemical Reactions and Properties

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate and its analogues undergo various chemical reactions, which are pivotal for their applications in medicinal chemistry and materials science. The reactivity of these compounds often involves nucleophilic substitution reactions, condensation reactions, and cyclization reactions, which are fundamental for modifying the chemical structure and enhancing biological activity. The study on the synthesis of related indole derivatives provides evidence of the versatility of these compounds in chemical transformations (Nassiri & Milani, 2020).

Physical Properties Analysis

The physical properties of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, including melting point, boiling point, solubility, and crystalline structure, are crucial for its application in drug formulation and material science. These properties are determined using various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. For related compounds, crystallographic analysis provides insights into their structural conformation and stability (Shang et al., 2011).

Chemical Properties Analysis

The chemical properties of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for understanding its behavior in chemical syntheses and biological systems. These properties are influenced by the molecular structure of the compound, particularly the functional groups present and their electronic and steric effects. Studies on similar compounds have explored these aspects through experimental and computational methods, providing a basis for predicting the behavior of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate in various environments (Devi & Awasthi, 2022).

Scientific Research Applications

Biodegradation and Environmental Fate

Research on similar ethyl compounds, such as ethyl tert-butyl ether (ETBE), provides insight into the biodegradation and environmental fate of ether compounds in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, with degradation pathways involving hydroxylation and the formation of several intermediates. This suggests potential environmental bioremediation applications for related ethyl compounds, including Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, indicating its possible role in reducing environmental pollution through microbial degradation (Thornton et al., 2020).

Chemical Synthesis and Solvent Use

The compound's structure suggests utility in organic synthesis, where it could act as a precursor or an intermediate in the synthesis of complex molecules, particularly those with pharmaceutical relevance. Studies on the use of organic solvents in extracting drugs from biological specimens highlight the importance of ethyl compounds in improving extraction efficiencies. This underscores the potential of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate in pharmaceutical research and development, especially in the isolation and purification of bioactive compounds (Siek, 1978).

Renewable Resources and Biofuel Production

The exploration of biofuels has led to interest in ethyl compounds for their potential as renewable energy sources. Research into butanol, a compound with similar applications, shows the feasibility of using ethyl compounds in biofuel production. The properties of butanol as a competitive renewable biofuel highlight the potential of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate in contributing to the development of new biofuels, promoting energy sustainability (Jin et al., 2011).

properties

IUPAC Name

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONLGJLYNAMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370640
Record name ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

CAS RN

110504-55-7
Record name ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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